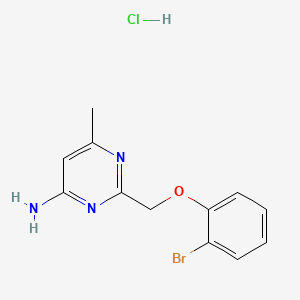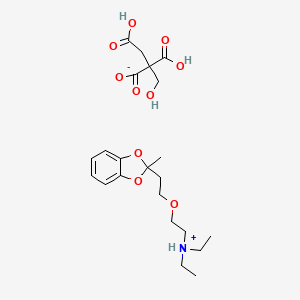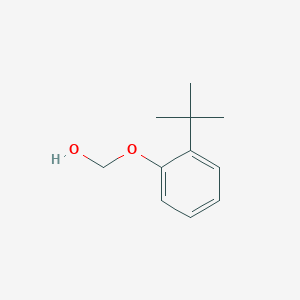
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride is a chemical compound with the molecular formula C14H21ClO2S It is known for its unique structure, which includes a thiolan-1-ium ring substituted with a butyl group and a 2,5-dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride typically involves the reaction of 2,5-dihydroxybenzaldehyde with butylthiol in the presence of a suitable catalyst The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, followed by cyclization to form the thiolan-1-ium ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolan-1-ium ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the butyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound’s thiolan-1-ium ring can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the 2,5-dihydroxyphenyl group can participate in redox reactions, contributing to the compound’s antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-1-(2,4-dihydroxyphenyl)thiolan-1-ium chloride
- 3-Butyl-1-(2,6-dihydroxyphenyl)thiolan-1-ium chloride
- 3-Butyl-1-(3,5-dihydroxyphenyl)thiolan-1-ium chloride
Uniqueness
3-Butyl-1-(2,5-dihydroxyphenyl)thiolan-1-ium chloride is unique due to the specific positioning of the hydroxyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
CAS No. |
92277-99-1 |
|---|---|
Molecular Formula |
C14H21ClO2S |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
2-(3-butylthiolan-1-ium-1-yl)benzene-1,4-diol;chloride |
InChI |
InChI=1S/C14H20O2S.ClH/c1-2-3-4-11-7-8-17(10-11)14-9-12(15)5-6-13(14)16;/h5-6,9,11H,2-4,7-8,10H2,1H3,(H-,15,16);1H |
InChI Key |
CJPXBWQXDLJJMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC[S+](C1)C2=C(C=CC(=C2)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


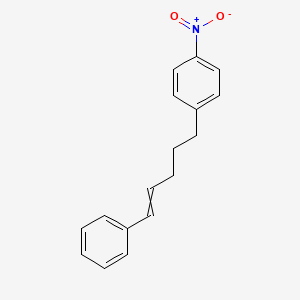
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)

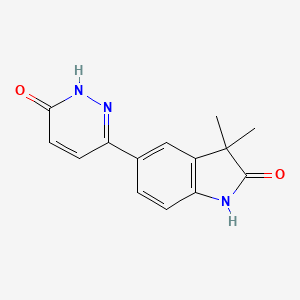

![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
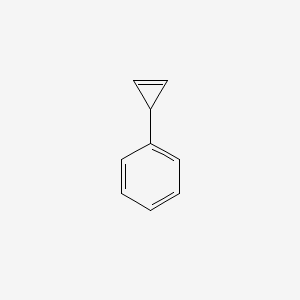
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
